molecular formula C22H22ClN3O3 B11375355 4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11375355
M. Wt: 411.9 g/mol
InChI Key: IIJDCUWGLJQJGT-UHFFFAOYSA-N
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Description

“4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The starting materials might include 3-chlorobenzaldehyde, 3-ethoxypropylamine, and 2-hydroxybenzaldehyde. The synthesis could involve the following steps:

    Condensation Reaction: The aldehyde groups react with amines to form imines.

    Cyclization: The imines undergo cyclization to form the pyrrolo[3,4-c]pyrazole core.

    Functional Group Modifications: Introduction of the ethoxypropyl and hydroxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Catalysts: Using catalysts to increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

The compound “4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” could have various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a pharmaceutical agent.

    Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can be compared with other pyrrolo[3,4-c]pyrazole derivatives.

    4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    4-(3-bromophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and the potential biological activities associated with its structure.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H22ClN3O3/c1-2-29-12-6-11-26-21(14-7-5-8-15(23)13-14)18-19(24-25-20(18)22(26)28)16-9-3-4-10-17(16)27/h3-5,7-10,13,21,27H,2,6,11-12H2,1H3,(H,24,25)

InChI Key

IIJDCUWGLJQJGT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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